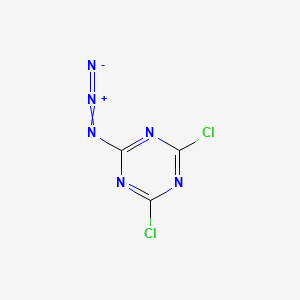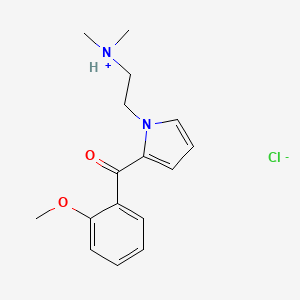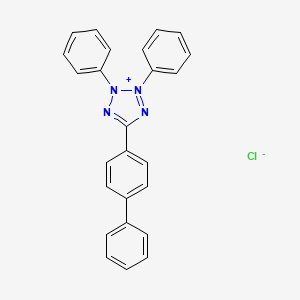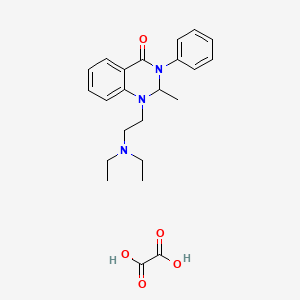
1-Diethylaminoethyl-2-methyl-3-phenyl-1,2,3,4-tetrahydro-4-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Diethylaminoethyl-2-methyl-3-phenyl-1,2,3,4-tetrahydro-4-quinazolinone is a heterocyclic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Diethylaminoethyl-2-methyl-3-phenyl-1,2,3,4-tetrahydro-4-quinazolinone typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzamide with a suitable aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the quinazolinone core.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Diethylaminoethyl-2-methyl-3-phenyl-1,2,3,4-tetrahydro-4-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazolinone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be used for substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction can produce dihydroquinazolinones .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds and pharmaceuticals.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research has explored its use as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-Diethylaminoethyl-2-methyl-3-phenyl-1,2,3,4-tetrahydro-4-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Quinazolinone Derivatives: Compounds such as 2-methyl-3-phenylquinazolin-4-one and 2,3-disubstituted quinazolinones share structural similarities with 1-Diethylaminoethyl-2-methyl-3-phenyl-1,2,3,4-tetrahydro-4-quinazolinone.
Indole Derivatives: Indole-based compounds also exhibit diverse biological activities and can be compared in terms of their pharmacological properties.
Thiazole Derivatives: Thiazole-containing compounds are another class of heterocycles with significant biological activities.
Uniqueness: this compound stands out due to its specific substitution pattern and the presence of the diethylaminoethyl group, which can influence its biological activity and pharmacokinetic properties. This unique structure may confer advantages in terms of selectivity and potency in various applications .
Propiedades
Número CAS |
17617-13-9 |
|---|---|
Fórmula molecular |
C23H29N3O5 |
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
1-[2-(diethylamino)ethyl]-2-methyl-3-phenyl-2H-quinazolin-4-one;oxalic acid |
InChI |
InChI=1S/C21H27N3O.C2H2O4/c1-4-22(5-2)15-16-23-17(3)24(18-11-7-6-8-12-18)21(25)19-13-9-10-14-20(19)23;3-1(4)2(5)6/h6-14,17H,4-5,15-16H2,1-3H3;(H,3,4)(H,5,6) |
Clave InChI |
FTEZGCVVKXCUQX-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCN1C(N(C(=O)C2=CC=CC=C21)C3=CC=CC=C3)C.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


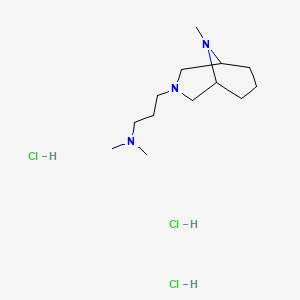
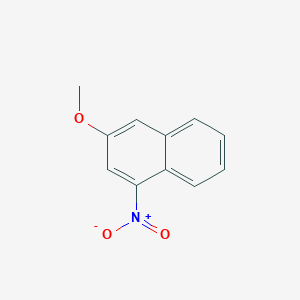
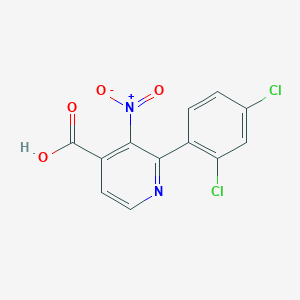

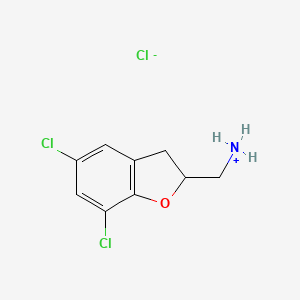
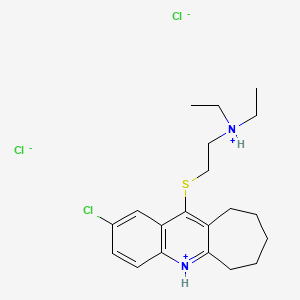
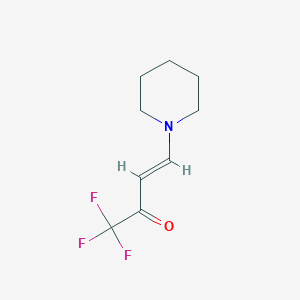
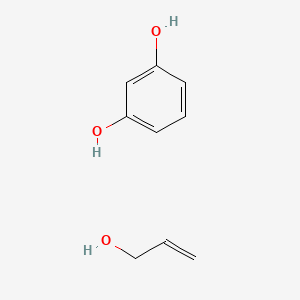
![sodium;2-[3-[(4-fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetate](/img/structure/B13731447.png)
